molecular formula C18H20ClFN2O B2447062 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol CAS No. 400075-53-8

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B2447062
CAS No.: 400075-53-8
M. Wt: 334.82
InChI Key: GSTJWGMBSGMGDU-UHFFFAOYSA-N
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Description

The compound “2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . This compound is part of a group that includes 1-(3-chlorophenyl) piperazine (mCPP), 1-(3-trifluoromethylphenyl) piperazines (TFMPP), 1-benzyl-4-methylpiperazine (MBZP), 1-(4-fluorophenyl) piperazines (pFPP) and 1-cyclohexyl-4-(1,2-diphenylethyl) piperazine (MT-45) .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of “2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol” is C18H20ClFN2O . The formula weight is 334.8156032 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of diethanolamine with m-chloroaniline, the reaction of m-chloroaniline with bis(2-chloroethyl)amine, and the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Process : 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine with optimized technological parameters including raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
  • Structural Analysis : Molecular structure, FT-IR, and spectroscopy studies were conducted on closely related compounds to analyze vibrational wavenumbers and geometrical parameters, providing insights into the stability and charge distribution in the molecule (A. Najiya et al., 2014).

Biological and Pharmacological Studies

  • Antitumor Activity : Piperazine-based tertiary amino alcohols, related to the compound , were studied for their antitumor activity, suggesting potential applications in cancer therapy (N. Hakobyan et al., 2020).
  • Neuroleptic Activity : 1-piperazino-3-phenylindans, structurally similar compounds, were synthesized and tested for neuroleptic activity, showing potential in the treatment of psychological disorders (Böge Kp, 1983).

Material Science and Analytical Applications

  • Solvent Polarity and Logic Gates : Compounds with a piperazine receptor were synthesized and investigated for their application in fluorescent logic gates, demonstrating the impact of solvent polarity on their properties (Gabriel Gauci & David C. Magri, 2022).
  • Crystallography and Molecular Structure : X-ray crystal structures of compounds closely related to 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol were analyzed to understand their structural and molecular properties, contributing to materials science and pharmaceutical formulation (M. Percino et al., 2008).

Mechanism of Action

Most piperazines, including this compound, act as central nervous system stimulants . They mediate the actions of dopamine, norepinephrine and/or serotonin, mimicking the effects of traditional drugs such as cocaine, amphetamine, methamphetamine, and ecstasy .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c19-15-2-1-3-17(12-15)22-10-8-21(9-11-22)13-18(23)14-4-6-16(20)7-5-14/h1-7,12,18,23H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTJWGMBSGMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333216
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400075-53-8
Record name 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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